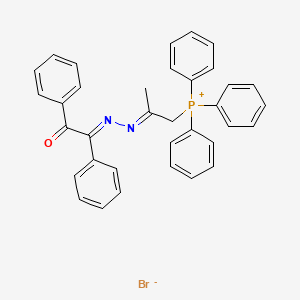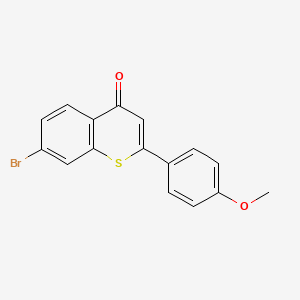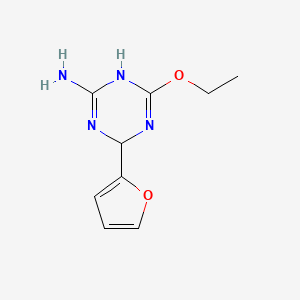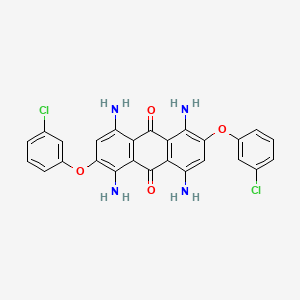![molecular formula C17H14Br2N6O2 B13139524 N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-92-2](/img/structure/B13139524.png)
N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-bromoaniline under controlled conditions to form the intermediate 4,6-bis((4-bromophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine to yield the final product, 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the bromophenyl groups yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and triazine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-bis(dibromoacetyl)resorcinol: This compound shares structural similarities with 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid, particularly in the presence of bromine atoms and aromatic rings.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Another compound with similar structural features, used in the synthesis of polyamides and other advanced materials.
Uniqueness
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is unique due to its combination of bromophenyl groups and a triazine ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
62751-92-2 |
|---|---|
Molecular Formula |
C17H14Br2N6O2 |
Molecular Weight |
494.1 g/mol |
IUPAC Name |
2-[[4,6-bis(4-bromoanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14Br2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
WUHPVDVNHGBDOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)


![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)




